Field-Effect Hole Mobility: PND vs. BND (Biphenyl Analog)
In identically fabricated bottom-contact OFET devices with Au electrodes and HMDS-treated dielectric, PND delivered a field-effect hole mobility of 7.2 × 10⁻³ cm² V⁻¹ s⁻¹, compared to 4.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the biphenyl-bridged analog BND—a 17.6-fold advantage for PND [1]. Annealing at 80 °C further optimized the active layer for both compounds but did not close the mobility gap.
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 7.2 × 10⁻³ cm² V⁻¹ s⁻¹ (PND) |
| Comparator Or Baseline | 4.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ (BND) |
| Quantified Difference | ~17.6-fold higher for PND |
| Conditions | OFET, bottom-contact, Au electrodes, vacuum-deposited thin film, annealed at 80 °C |
Why This Matters
Higher charge-carrier mobility directly translates to faster switching speeds and higher on-currents in OFET devices, making PND the superior choice for applications requiring efficient charge transport.
- [1] Lu, Y., Bolag, A., Nishida, J., & Yamashita, Y. (2010). Synthesis and characterization of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications. Synthetic Metals, 160(17–18), 1884–1891. https://doi.org/10.1016/j.synthmet.2010.07.004 View Source
